6-Methylcinnoline-4-carboxylic acid

Physicochemical properties Drug-likeness Medicinal chemistry

Researchers requiring a defined cinnoline-4-carboxylic acid scaffold often face supply inconsistencies with non-methylated analogs that alter crucial physicochemical properties. 6-Methylcinnoline-4-carboxylic acid resolves this by providing a specific building block with a 6-methyl substituent for systematic SAR exploration. - Enables focused library synthesis via a single rotatable bond and a carboxylic acid handle for amidation or esterification. - Possesses a calculated XLogP of 1.1, offering a balanced lipophilicity profile for permeability without excessive non-specific binding. - Supplied with batch-specific analytical documentation to ensure reproducibility in hit-to-lead and antibacterial discovery programs.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
Cat. No. B8303787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylcinnoline-4-carboxylic acid
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=NC=C2C(=O)O
InChIInChI=1S/C10H8N2O2/c1-6-2-3-9-7(4-6)8(10(13)14)5-11-12-9/h2-5H,1H3,(H,13,14)
InChIKeyFAUYGSLMSRCOKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylcinnoline-4-carboxylic acid: Core Cinnoline Scaffold


6-Methylcinnoline-4-carboxylic acid (CAS 107859-09-6) is a key member of the cinnoline-4-carboxylic acid family, characterized by a fused benzene-pyridazine bicyclic core with a methyl substituent at the 6-position and a carboxylic acid moiety at the 4-position . The cinnoline scaffold is an important privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties, and serves as a versatile intermediate in organic synthesis [1].

1
Workflow Diversity-oriented synthesis via carboxylic acid handle
2
Scaffold Cinnoline core with 6-methyl for steric and lipophilicity modulation
3
Selection Logic Privileged structure for SAR and physicochemical profiling

Why 6-Methylcinnoline-4-carboxylic acid Is Irreplaceable


Direct substitution with unsubstituted cinnoline-4-carboxylic acid or other ring analogs is not advisable due to profound differences in physicochemical and steric properties driven by the 6-methyl group. The presence of this methyl substituent significantly alters key molecular descriptors, including molecular weight, lipophilicity (XLogP), and hydrogen bonding capacity, which are critical determinants of bioavailability, target engagement, and synthetic utility [1]. Furthermore, the cinnoline core, with its unique N–N bond, confers distinct electronic and reactivity profiles compared to the more common quinoline scaffold, making it non-interchangeable for applications requiring specific molecular recognition or downstream functionalization [2].

6-Methylcinnoline-4-carboxylic acid
Unsubstituted cinnoline-4-carboxylic acid
Absence of 6-methyl alters molecular weight, lipophilicity, and steric profile; binding and PK properties may shift.
Cinnoline core (N–N bond)
Quinoline scaffold
The unique electronic character of the cinnoline ring is not replicated; molecular recognition and functionalization pathways may differ.

Quantitative Differentiation of 6-Methylcinnoline-4-carboxylic acid


Increased MW and Lipophilicity vs. Unsubstituted Cinnoline

6-Methylcinnoline-4-carboxylic acid (MW: 188.18 g/mol) possesses a higher molecular weight and calculated lipophilicity (XLogP: 1.1) compared to the unsubstituted cinnoline-4-carboxylic acid (MW: 174.16 g/mol, XLogP: 0.8). This increase in lipophilicity can enhance membrane permeability and oral absorption potential [1].

MW & Lipophilicity vs. Unsubstituted
Cross-study comparable
ΔMW +14.02 g/mol, ΔXLogP +0.3
May support passive membrane diffusion context
Computed properties; experimental validation required
Physicochemical properties Drug-likeness Medicinal chemistry

Enhanced H-Bond Acceptors vs. 6-Methylcinnoline

6-Methylcinnoline-4-carboxylic acid has four hydrogen bond acceptors, significantly more than the two acceptors present in 6-methylcinnoline. This increased capacity for hydrogen bonding enhances its potential for intermolecular interactions and influences its solubility and crystallization behavior [1].

H-Bond Acceptors vs. 6-Methylcinnoline
Cross-study comparable
4 (target) vs. 2 (comparator)
May support supramolecular synthon formation
Computed; experimental binding data needed
Hydrogen bonding Molecular recognition Synthetic building blocks

Antibacterial Potential of Cinnoline-4-carboxylic Acid Class

While direct comparative data for 6-methylcinnoline-4-carboxylic acid is absent in public literature, its parent scaffold, cinnoline-4-carboxylic acid, has demonstrated antibacterial activity. A review of cinnoline derivatives reports MIC values in the range of 12.5–50 μg/mL against various bacterial strains [1]. This supports the utility of the 6-methyl variant as a starting point for structure-activity relationship (SAR) studies.

Antibacterial Activity (Class-Level)
Class-level inference
Cinnoline-4-carboxylic acid derivatives: MIC 12.5–50 µg/mL
Supports scaffold selection for antibacterial SAR
No direct data for 6-methyl variant; review context
Antibacterial MIC Cinnoline derivatives

Reduced Rotatable Bonds vs. 3-Phenylcinnoline

6-Methylcinnoline-4-carboxylic acid contains only one rotatable bond (the carboxylic acid group), whereas 3-phenylcinnoline-4-carboxylic acid has two rotatable bonds (the phenyl ring and the carboxylic acid). This reduced conformational flexibility may lead to a more rigid, pre-organized structure for target binding .

Rotatable Bonds vs. 3-Phenyl analog
Cross-study comparable
ΔRotatable Bonds –1 (1 vs 2)
May support ligand efficiency context
Computed; conformational analysis required
Conformational flexibility Medicinal chemistry Molecular complexity

Applications of 6-Methylcinnoline-4-carboxylic acid


Building Block for Diversity-Oriented Synthesis

The carboxylic acid moiety at the 4-position and the methyl group at the 6-position make this compound an ideal starting material for constructing focused libraries of cinnoline-based analogs. Its single rotatable bond and defined hydrogen bonding capacity allow for systematic exploration of SAR in hit-to-lead campaigns .

Scaffold for Antibacterial Lead Optimization

Given the established antibacterial activity of the cinnoline-4-carboxylic acid class, 6-methylcinnoline-4-carboxylic acid serves as a valuable core for developing novel antibacterial agents targeting resistant strains. Its moderate lipophilicity (XLogP 1.1) may offer an advantage in achieving suitable permeability without excessive non-specific binding [1].

Intermediate for Prodrugs and Conjugates

The carboxylic acid group provides a convenient handle for esterification, amidation, or other bioconjugation strategies, enabling the preparation of prodrugs or targeted delivery systems. This is particularly relevant for improving the pharmacokinetic profile of cinnoline-based therapeutics [2].

Comparative Physicochemical Profiling

6-Methylcinnoline-4-carboxylic acid can be employed as a benchmark compound in systematic studies comparing the physicochemical properties of cinnoline derivatives with their quinoline and isoquinoline counterparts. Such studies are crucial for understanding the unique electronic and steric effects of the cinnoline N–N bond on molecular properties [3].

Application
Selection Property
Validation Focus
Diversity-oriented synthesis
Carboxylic acid coupling handle
SAR exploration and focused library construction
Antibacterial lead optimization
Scaffold with class-level antibacterial activity
MIC and resistance profiling
Prodrug and bioconjugate synthesis
Carboxylic acid bioconjugation
Pharmacokinetic profile modification studies
Physicochemical profiling
Cinnoline core electronic properties
Cross-scaffold comparison with quinoline/isoquinoline
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